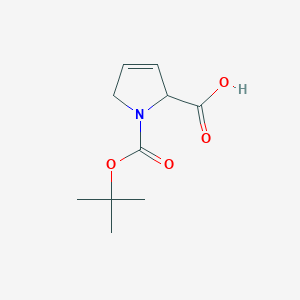

1-(Tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid

Übersicht

Beschreibung

1-(Tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a dihydropyrrole ring. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid typically involves the protection of the amine group in a dihydropyrrole precursor. One common method is the reaction of the dihydropyrrole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of Boc-protected compounds can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.

Substitution: Nucleophilic substitution reactions where the Boc-protected amine can react with electrophiles to form new carbon-nitrogen bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(Tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid serves as a key building block in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of diverse functional groups, facilitating the design of novel drugs.

Case Study: Synthesis of Peptide Analogues

Recent research has demonstrated the compound's effectiveness in synthesizing peptide analogues that exhibit enhanced biological activity. For instance, it has been used to create derivatives that target specific receptors in cancer therapy, showcasing its potential in oncological applications .

Organic Synthesis

The compound is frequently utilized in organic synthesis due to its versatile reactivity. It acts as a precursor for various nitrogen-containing heterocycles, which are essential in many synthetic pathways.

Table 1: Synthetic Applications

| Application Type | Description |

|---|---|

| Heterocycle Formation | Used to synthesize pyrrolidine derivatives. |

| Functionalization | Acts as a reactive intermediate for further derivatization. |

| Ligand Development | Employed in creating ligands for metal complexes used in catalysis. |

Agrochemical Applications

In addition to medicinal chemistry, this compound finds applications in agrochemicals. Its derivatives have been explored for use as herbicides and fungicides due to their ability to inhibit specific biochemical pathways in plants.

Case Study: Herbicidal Activity

Research indicates that certain derivatives of this compound exhibit selective herbicidal properties against common weeds while being safe for crops . This selective activity is crucial for developing sustainable agricultural practices.

Material Science

The compound has also been investigated for its potential applications in material science, particularly in the development of polymers and coatings. Its ability to form stable bonds with various substrates makes it a candidate for creating durable materials.

Table 2: Material Applications

| Material Type | Application |

|---|---|

| Polymeric Coatings | Enhances adhesion and durability of coatings. |

| Composite Materials | Used as a matrix material for reinforced composites. |

Wirkmechanismus

The mechanism by which 1-(tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid exerts its effects is primarily through the protection of amine groups. The Boc group stabilizes the amine by reducing its nucleophilicity and basicity, allowing for selective reactions at other functional groups. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to release the free amine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid: Features a Boc group attached to a dihydropyrrole ring.

N-tert-Butoxycarbonyl-thiazolidine carboxylic acid: Similar Boc-protected compound with a thiazolidine ring.

tert-Butoxycarbonyl derivatives of amino acids: Boc-protected amino acids used in peptide synthesis.

Uniqueness

This compound is unique due to its specific structure, which combines the stability of the Boc group with the reactivity of the dihydropyrrole ring. This combination allows for selective protection and deprotection of amine groups in complex synthetic sequences, making it a valuable tool in organic synthesis.

Biologische Aktivität

1-(Tert-butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid, also known as Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid, is a compound with significant potential in medicinal chemistry, particularly due to its biological activities. Its structure allows for various interactions within biological systems, making it a candidate for further research in pharmacology and biochemistry.

- Molecular Formula : C10H15NO4

- Molecular Weight : 213.23 g/mol

- CAS Number : 51077-13-5

- Synonyms : Boc-3,4-dehydro-DL-proline, 1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid

Biological Activity Overview

Recent studies have highlighted the biological activity of related compounds such as 1H-pyrrole-2,5-dicarboxylic acid (PT22), which exhibits quorum sensing (QS) inhibition against Pseudomonas aeruginosa, a critical pathogen associated with antibiotic resistance. The findings suggest that derivatives of this compound may share similar properties.

The biological activity of PT22 involves:

- Quorum Sensing Inhibition : PT22 disrupts the communication pathways in bacteria that facilitate biofilm formation and virulence factor production. This is crucial for combating chronic infections associated with biofilms.

- Synergistic Effects with Antibiotics : When combined with antibiotics like gentamycin or piperacillin, PT22 enhances their effectiveness against P. aeruginosa by increasing susceptibility and reducing biofilm formation.

Case Studies

- Study on Quorum Sensing Inhibition :

- Objective : To evaluate the effectiveness of PT22 in inhibiting QS in Pseudomonas aeruginosa.

- Methodology : Utilized real-time quantitative PCR (RT-qPCR) to assess gene expression related to QS.

- Results :

- PT22 significantly reduced the expression of QS-related genes.

- Enhanced survival rates of Galleria mellonella treated with PT22 and antibiotics compared to controls.

- SEM and CLSM imaging confirmed biofilm disruption.

| Concentration (mg/mL) | Pyocyanin Production | Rhamnolipid Production | Biofilm Formation |

|---|---|---|---|

| 0.50 | Decreased | Decreased | Inhibited |

| 0.75 | Decreased | Decreased | Inhibited |

| 1.00 | Decreased | Decreased | Inhibited |

Additional Findings

Research indicates that compounds similar to this compound may also exhibit:

- Antimicrobial Properties : Effective against various bacterial strains.

- Potential as Antibiotic Accelerants : Enhancing the efficacy of existing antibiotics in clinical settings.

Eigenschaften

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIGSRMSSCUMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393121 | |

| Record name | 1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51077-13-5 | |

| Record name | 1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.